1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
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Description
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H20Cl2N4O3S and its molecular weight is 443.34. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1-(3,4-Dichlorophenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, along with related urea-derived Mannich bases, has been explored for its potential as a corrosion inhibitor. These compounds have been synthesized and tested for their efficacy in preventing corrosion of mild steel surfaces in hydrochloric acid solutions. The study found that these inhibitors exhibit mixed-type inhibition properties, with efficiency increasing at higher concentrations. The compounds also showed adherence to Langmuir's adsorption isotherm, indicating a strong and systematic interaction with the steel surface, potentially through the formation of a protective layer that reduces corrosion rates (M. Jeeva et al., 2015).
Environmental Degradation
The degradation behavior of structurally similar sulfonylurea herbicides in soil has been studied to understand the environmental fate of these compounds. For example, imazosulfuron, a closely related compound, demonstrates rapid degradation under both aerobic and anaerobic conditions, with differing pathways suggesting microbial involvement under anaerobic conditions. Such research is vital for assessing the environmental impact and persistence of chemical agents, including this compound, in agricultural settings (P. Morrica et al., 2001).
Optoelectronic Properties
The electronic and optical properties of related compounds have been assessed for their potential applications in optoelectronics. For instance, the novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was studied for its electrooptic properties, revealing significant potential for use in nonlinear optics and optoelectronic device fabrication due to its high second and third harmonic generation capabilities. This suggests that similar compounds, including this compound, could be of interest for future research in this area (M. Shkir et al., 2018).
Biological Activity
Research on pyrrolo[2,3-b]pyridine scaffolds and related compounds has highlighted their potential for biological activity, including anticancer and antimicrobial applications. Synthesis and characterization of these compounds provide a foundation for future studies into their mechanisms of action and therapeutic potential. For example, new biologically active pyrrolo[2,3-b]pyridine scaffolds have been synthesized, indicating the broad applicability of this chemical backbone in drug discovery and development processes (Farid M Sroor, 2019).
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c19-16-4-3-14(10-17(16)20)23-18(25)22-11-13-5-8-24(9-6-13)28(26,27)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLFZINYVWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.